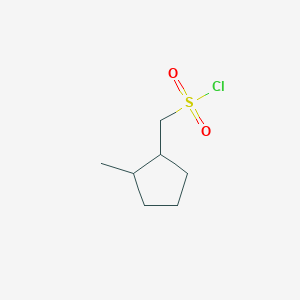![molecular formula C16H19F2NO4 B12303902 1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a difluorophenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and pharmaceutical research.
准备方法
1-[(叔丁氧基)羰基]-4-(2,4-二氟苯基)吡咯烷-3-羧酸,反式的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯烷环的形成: 吡咯烷环可以通过涉及适当前体的环化反应合成。
二氟苯基的引入: 二氟苯基通常通过取代反应引入,通常使用卤代前体和合适的亲核试剂。
叔丁氧基羰基的添加: 叔丁氧基羰基通常通过氨基甲酸酯形成反应添加,通常使用叔丁基氯甲酸酯和碱。
化学反应分析
1-[(叔丁氧基)羰基]-4-(2,4-二氟苯基)吡咯烷-3-羧酸,反式会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化以形成相应的氧化衍生物。
还原: 还原反应可以用来修饰官能团,例如将羧酸还原为醇。
水解: 叔丁氧基羰基可以在酸性或碱性条件下水解以生成游离胺。
科学研究应用
1-[(叔丁氧基)羰基]-4-(2,4-二氟苯基)吡咯烷-3-羧酸,反式在科学研究中有着广泛的应用:
化学: 它被用作合成更复杂分子的构建模块,特别是在药物和农用化学品的开发中。
生物学: 研究人员正在研究其潜在的生物活性,包括其与酶和受体的相互作用。
医学: 研究正在探索其作为合成治疗剂的前体或中间体的潜力。
作用机制
1-[(叔丁氧基)羰基]-4-(2,4-二氟苯基)吡咯烷-3-羧酸,反式的作用机制涉及其与特定分子靶标的相互作用。该化合物的官能团使其能够与酶或受体结合,可能抑制或调节其活性。二氟苯基可能通过疏水相互作用增强结合亲和力,而吡咯烷环提供结构刚性。 确切的途径和靶标取决于具体的应用和使用环境 .
相似化合物的比较
1-[(叔丁氧基)羰基]-4-(2,4-二氟苯基)吡咯烷-3-羧酸,反式可以与类似的化合物进行比较,例如:
1-[(叔丁氧基)羰基]-4-(三氟甲基)吡咯烷-3-羧酸: 该化合物具有三氟甲基而不是二氟苯基,这可能会改变其化学性质和反应性。
1-[(叔丁氧基)羰基]-4-(甲氧基甲基)吡咯烷-2-羧酸: 存在甲氧基甲基而不是二氟苯基会导致不同的生物活性 and 应用。
1-[(叔丁氧基)羰基]-4-(2,4-二氟苯基)吡咯烷-3-羧酸,反式的独特性在于其特定的官能团,赋予其独特的化学和生物性质 .
属性
分子式 |
C16H19F2NO4 |
|---|---|
分子量 |
327.32 g/mol |
IUPAC 名称 |
4-(2,4-difluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(22)19-7-11(12(8-19)14(20)21)10-5-4-9(17)6-13(10)18/h4-6,11-12H,7-8H2,1-3H3,(H,20,21) |
InChI 键 |
NCUUKHSFJJXMGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tetrasodium;[[[5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12303820.png)

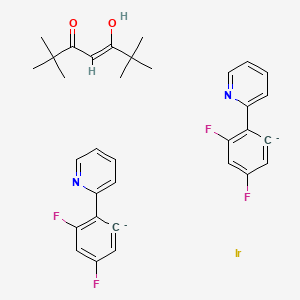
![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)
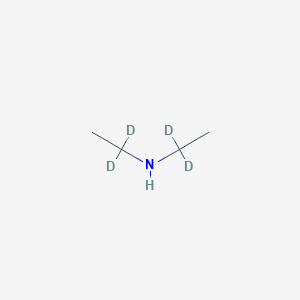
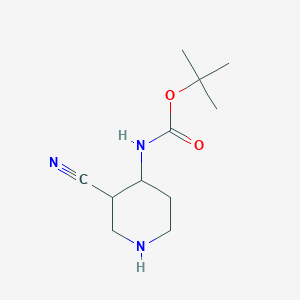
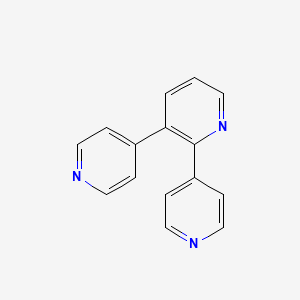
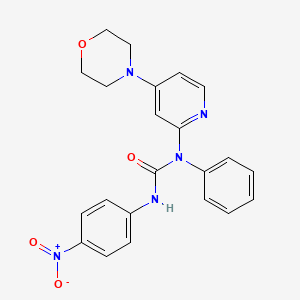



![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
